molecular formula C19H18O6 B13867540 3-(4-Hydroxy-phenyl)-chroman-4,7-diol

3-(4-Hydroxy-phenyl)-chroman-4,7-diol

Cat. No.: B13867540
M. Wt: 342.3 g/mol
InChI Key: DNYPQVFQEQIQQK-MJGOQNOKSA-N
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Description

3-(4-Hydroxy-phenyl)-chroman-4,7-diol ( 81267-09-6) is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is offered with a high purity level of 99% and is intended for research and development purposes. From a chemical structure perspective, it belongs to a class of molecules known as chroman derivatives. Phytochemical studies of plants from the Fabaceae family, to which the genus Bauhinia belongs, have led to the isolation of structurally similar chroman-type compounds, highlighting the interest in such molecules in natural product chemistry . Available for industrial-grade application, this product requires safe handling procedures in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This chemical is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers are advised to consult the safety data sheet for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[4-[(3S,4R)-7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]phenyl] acetate

InChI

InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3/t17-,19+/m1/s1

InChI Key

DNYPQVFQEQIQQK-MJGOQNOKSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@H]2COC3=C([C@@H]2O)C=CC(=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 4 Hydroxy Phenyl Chroman 4,7 Diol

Retrosynthetic Analysis of the Chroman-4,7-diol Scaffold

A retrosynthetic analysis of 3-(4-hydroxy-phenyl)-chroman-4,7-diol reveals several potential disconnection points, suggesting various synthetic pathways. The primary chroman scaffold can be disconnected at the ether linkage and the C2-C3 bond, leading back to simpler phenolic and C3 synthons.

Scheme 1: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionsPrecursors
This compoundC-O bond (ether) and C2-C3 bondResorcinol (B1680541), 4-Hydroxybenzaldehyde, and a C2 synthon
C4-C4a and O1-C2 bonds (Cyclization)A substituted phenol (B47542) and a C3-C4 synthon
Reduction of chroman-4-one3-(4-Hydroxy-phenyl)-7-hydroxy-chroman-4-one

One common strategy involves the construction of a chroman-4-one intermediate, which can then be stereoselectively reduced to the desired diol. This approach simplifies the synthesis by targeting a more readily accessible precursor. The chroman-4-one itself can be synthesized through various cyclization and condensation reactions.

Classical Approaches to Chroman Ring Synthesis

Classical methods for constructing the chroman ring often rely on cyclization reactions of phenolic precursors or condensation pathways.

Cyclization Reactions Utilizing Phenols

A key starting material for the synthesis of the target molecule is a resorcinol derivative, which provides the 7-hydroxy functionality on the A-ring. One established method involves the acylation of resorcinol with a suitable three-carbon component, followed by an intramolecular cyclization. For instance, the synthesis of 7-hydroxychroman-4-one can be achieved by reacting resorcinol with 3-chloropropionic acid in the presence of a strong acid, followed by base-mediated cyclization researchgate.net. This chroman-4-one can then serve as a key intermediate for the introduction of the 3-phenyl substituent.

Table 1: Key Steps in the Synthesis of 7-Hydroxychroman-4-one from Resorcinol researchgate.net

StepReactantsReagents and ConditionsProduct
AcylationResorcinol, 3-Chloropropionic acidTrifluoromethanesulfonic acid2',4'-Dihydroxy-3-chloropropiophenone
Cyclization2',4'-Dihydroxy-3-chloropropiophenone2 M NaOH7-Hydroxychroman-4-one

Condensation Pathways

Condensation reactions provide another versatile route to the chroman scaffold. The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can be adapted for chroman-4-one synthesis under specific conditions worldresearchersassociations.com. A more direct approach involves the condensation of a phenol with an α,β-unsaturated aldehyde or ketone. For the synthesis of a 3-phenyl substituted chroman, a condensation reaction between a resorcinol derivative and a cinnamaldehyde (B126680) derivative could be envisioned. Lewis acids are often employed to catalyze such reactions google.com. The reaction of a phenol with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the chroman ring in a single step jwent.net.

Advanced Synthetic Strategies for the 3-Phenyl Substituted Chroman

Modern synthetic methods offer greater control over stereochemistry and can provide more efficient routes to complex molecules like this compound.

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at positions 3 and 4 is a significant challenge. Stereocontrolled reduction of a 3-substituted chromen-4-one is a viable strategy. For example, the reduction of 3-sulfonyl chromen-4-ones using reagents like sodium borohydride (B1222165) in the presence of lithium chloride has been shown to produce 3-sulfonyl chroman-4-ols with high stereoselectivity nih.gov. A similar approach could be adapted for a 3-(4-hydroxyphenyl)-7-hydroxy-chroman-4-one intermediate.

Another powerful technique is the use of chiral catalysts to induce enantioselectivity. Rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones can yield enantiomerically enriched cis-3-benzyl-chromanols organic-chemistry.org. This highlights the potential of catalytic methods to control the stereochemistry of the final product. Nickel-catalyzed asymmetric synthesis has also been reported for producing chiral chromans with excellent yields and enantioselectivities chemrxiv.org.

Table 2: Examples of Stereoselective Reactions for Chroman Synthesis

Reaction TypeSubstrateCatalyst/ReagentProductStereoselectivityReference
Stereocontrolled Reduction3-Sulfonyl chromen-4-oneNaBH4/LiCl3-Sulfonyl chroman-4-olHigh nih.gov
Asymmetric Transfer Hydrogenation(E)-3-Benzylidene-chromanoneRh-catalystcis-3-Benzyl-chromanolEnantiomerically enriched organic-chemistry.org
Asymmetric Reductive CyclizationAryl chained alkynoneNi(cod)2 / (R)-AntPhosChiral 3-hydroxyl chroman derivativeHigh er and E/Z selectivity chemrxiv.org

Catalyst-Mediated Reactions

Various metal and organocatalysts have been employed to facilitate the synthesis of the chroman ring system. Lewis acids such as erbium triflate (Er(OTf)3) have been used to catalyze the cascade cyclization of para-quinone methides with 1,3-dicarbonyl compounds to form 4-aryl-4H-chromenes nih.gov. This type of reaction could potentially be adapted for the synthesis of the target molecule.

Palladium-catalyzed reactions have also been explored for the synthesis of functionalized chromans. For instance, Pd(0)-catalyzed carboiodination offers a diastereoselective route to isochromans and chromans nih.gov. Furthermore, visible-light-driven, metal-free photocatalysis has emerged as a mild and efficient method for the synthesis of 3-(arylmethyl)chroman-4-ones frontiersin.org. These advanced catalytic methods provide powerful tools for the construction of the complex this compound scaffold with high efficiency and selectivity.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic transformations. nih.govnih.govmonash.eduresearchgate.netresearcher.life This approach is particularly valuable for creating chiral molecules like this compound, where specific stereochemistry is often crucial for biological function. A plausible chemoenzymatic route to this compound involves the stereoselective reduction of a precursor ketone.

A key intermediate in this proposed synthesis is the isoflavone (B191592) daidzein (B1669772), which possesses the core 3-phenyl-chroman structure and the desired hydroxyl groups at the 4'- and 7-positions. The chemoenzymatic conversion of daidzein to this compound can be envisioned in a multi-step process that mirrors the biological pathways for the formation of related isoflavans like equol (B1671563). google.comnih.govbyu.edunih.gov

The critical step in this synthesis is the stereoselective reduction of the 4-keto group of a suitable precursor. While direct enzymatic reduction of daidzein to the corresponding chromen-4-ol has been explored, a subsequent reduction of the double bond is necessary to achieve the chroman structure. google.com A proposed chemoenzymatic pathway could involve:

Chemical or Enzymatic Preparation of the Chromanone Precursor: Starting from readily available materials, a 3-(4-hydroxyphenyl)-chroman-4-one with a hydroxyl group at the 7-position (a derivative of daidzein) can be synthesized.

Enzymatic Stereoselective Reduction: The crucial step involves the use of a carbonyl reductase or an alcohol dehydrogenase to stereoselectively reduce the 4-keto group of the chromanone to a hydroxyl group, yielding the desired chroman-4-ol. The stereospecificity of enzymes ensures the formation of a specific enantiomer, which is a significant advantage over traditional chemical reducing agents that often produce racemic mixtures. The enzymatic production of (S)-equol from daidzein by intestinal microflora highlights the potential for achieving high enantioselectivity in this type of transformation. nih.gov

The following table outlines potential enzymes and their roles in the synthesis of related compounds, suggesting their applicability to the synthesis of this compound.

Enzyme ClassPotential Role in SynthesisPrecursorProductKey Advantage
Carbonyl Reductase / Alcohol DehydrogenaseStereoselective reduction of the 4-keto group3-(4-Hydroxyphenyl)-7-hydroxy-chroman-4-one(4R)- or (4S)-3-(4-Hydroxyphenyl)-chroman-4,7-diolHigh enantioselectivity
β-GlucosidaseHydrolysis of glycosidic bonds if starting from glycosylated precursorsDaidzin (daidzein-7-O-glucoside)DaidzeinMild reaction conditions

Purification and Isolation Techniques for Synthetic this compound

The purification of the synthesized this compound is a critical step to obtain a compound of high purity, suitable for further studies. Common techniques for the purification of flavonoids and related phenolic compounds include column chromatography and recrystallization. illinois.edurochester.eduwisc.eduresearchgate.netlibretexts.org

Column Chromatography: This is a widely used method for the separation of compounds based on their differential adsorption to a stationary phase. For the purification of chroman diols, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed.

Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to allow the formation of pure crystals. illinois.edurochester.eduwisc.eduresearchgate.netlibretexts.org The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

The following table summarizes the key aspects of these purification techniques.

TechniquePrincipleStationary/Mobile Phase or SolventAdvantagesConsiderations
Column ChromatographyDifferential adsorptionStationary: Silica gel; Mobile: Hexane/Ethyl acetate gradientEffective for separating compounds with different polaritiesCan be time-consuming and require large volumes of solvent
RecrystallizationDifference in solubility at different temperaturesSolvents like ethanol, methanol (B129727), or mixtures with waterCan yield highly pure crystalline productsRequires the compound to be a solid and a suitable solvent to be found

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of bioactive compounds is of paramount importance to minimize environmental impact. researchgate.netresearchgate.netnih.govsci-hub.searkat-usa.org The proposed chemoenzymatic synthesis of this compound aligns well with several of these principles.

Use of Biocatalysts: Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure), reducing energy consumption and the need for harsh reagents. researchgate.netresearchgate.net They are also biodegradable and derived from renewable resources.

Use of Safer Solvents: Many enzymatic reactions can be carried out in aqueous media, reducing the reliance on volatile and often toxic organic solvents.

Reduction of Derivatives: The high selectivity of enzymes can eliminate the need for protecting groups, simplifying the synthetic process and reducing waste.

The following table illustrates the application of green chemistry principles in the proposed chemoenzymatic synthesis.

Green Chemistry PrincipleApplication in the Synthesis of this compoundBenefit
CatalysisUse of enzymes (e.g., carbonyl reductase)High selectivity, mild reaction conditions, reduced waste
Safer SolventsPotential for using aqueous buffer systemsReduced use of volatile organic compounds (VOCs)
Energy EfficiencyReactions at or near ambient temperature and pressureLower energy consumption compared to traditional chemical methods
Reduce DerivativesEnzymatic selectivity avoids the need for protecting groupsFewer synthetic steps, less waste generation

Molecular and Cellular Mechanisms of Action of 3 4 Hydroxy Phenyl Chroman 4,7 Diol

Investigations into Receptor-Ligand Interactions

There is no specific information available in the scientific literature regarding the receptor-ligand interactions of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol.

No molecular docking or molecular dynamics simulation studies specifically investigating the binding of this compound to any biological target have been published. While research on other chromane (B1220400) derivatives exists, these findings are not directly applicable to the specified compound.

There are no published studies that have utilized proteomics or genomics approaches to identify the specific cellular targets of this compound. As such, its protein and genetic interaction profile remains uncharacterized.

Modulation of Intracellular Signaling Pathways

Specific details on how this compound modulates intracellular signaling pathways are not documented in the scientific literature.

There is no available data from in vitro or in vivo studies to suggest that this compound modulates the activity of any specific kinases.

The effect of this compound on the regulation of transcription factors has not been investigated in any published research.

There is no information available regarding the perturbation of second messenger systems, such as cyclic AMP (cAMP) or calcium signaling, by this compound.

Enzyme Inhibition and Activation Studies

Specific Enzyme Target Profiling

There is no specific enzyme target profiling data available in the scientific literature for this compound. Research on structurally similar isoflavonoids suggests potential interactions with a range of enzymes, but no direct studies have been published for this particular compound.

Kinetic Analysis of Enzyme Modulation

In the absence of identified specific enzyme targets, no kinetic analysis of enzyme modulation by this compound has been reported. Such studies would require the prior identification of an enzyme that is significantly inhibited or activated by the compound, followed by detailed kinetic experiments to determine parameters such as the inhibition constant (Ki) or activation constant (Ka).

Gene Expression Regulation

Transcriptomic Analysis (RNA-seq)

A comprehensive transcriptomic analysis, such as through RNA sequencing (RNA-seq), to determine the global changes in gene expression induced by this compound has not been published. This type of analysis would be crucial in identifying the signaling pathways and cellular functions affected by the compound.

Epigenetic Modifications Induced by the Compound

There is currently no available research on any epigenetic modifications, such as DNA methylation or histone acetylation, induced by this compound. The study of epigenetic effects is a growing field in pharmacology and toxicology, but this specific compound has not been a subject of such investigations in the available literature.

Cellular Process Modulation

Detailed studies on the modulation of specific cellular processes by this compound are not available. While research on related flavonoids and isoflavonoids points to potential effects on processes such as cell proliferation, apoptosis, and inflammation, these findings cannot be directly attributed to this compound without dedicated research.

Apoptosis and Cell Cycle Regulation Mechanisms

There is no available research data detailing how this compound influences the processes of apoptosis or regulates the cell cycle.

Cellular Senescence Pathways

There are no studies available that describe the effects of this compound on the pathways related to cellular senescence.

Structure Activity Relationship Sar Studies of 3 4 Hydroxy Phenyl Chroman 4,7 Diol and Its Derivatives

Design and Synthesis of Analogs with Modifications on the Chroman Ring

The chroman ring is a fundamental component of many biologically active natural products and a privileged nucleus in medicinal chemistry. researchgate.net Strategic modifications to this heterocyclic system, particularly concerning its hydroxylation pattern and degree of saturation, have profound effects on the compound's interaction with biological targets.

Hydroxyl Group Substitutions

The position and presence of hydroxyl groups on the chroman ring are determining factors for the biological profile of these molecules. Research on related 4-chromanone (B43037) scaffolds has demonstrated that hydroxyl groups at the C-7 position are crucial for various activities. For instance, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives developed as pure antiestrogens, the 7-hydroxy group was a key feature for activity. nih.gov Similarly, studies on other flavonoid-type structures have shown that the 7-hydroxy group is a significant contributor to antibacterial potency. nih.gov

Conversely, the introduction or placement of hydroxyl groups at other positions can have varying or even detrimental effects. For example, the presence of a hydroxyl group at the C-5 position in certain 4-chromanone derivatives led to a lack of antibacterial activity, a phenomenon attributed to the formation of an intramolecular hydrogen bond with the C-4 carbonyl group, which can reduce the molecule's ability to interact with external targets. nih.gov The bioactivity of coumarin-based products, which share the benzopyran core, has also been strongly correlated with the number of phenolic hydroxyl groups attached to the aromatic component of the backbone. areeo.ac.ir

The synthesis of analogs with varied hydroxyl substitutions often begins with polyhydroxylated phenols like resorcinol (B1680541) or phloroglucinol, which serve as precursors to the A-ring of the chroman scaffold. researchgate.netnih.gov Subsequent reactions, such as condensation with appropriate aldehydes or cyclization reactions, allow for the construction of the full chroman ring with the desired hydroxylation pattern. nih.gov

Table 1: Effect of Hydroxyl Group Position on the Chroman Ring on Bioactivity
Position of -OH on Chroman RingObserved Effect on BioactivityExample ActivityReference
C-7Generally enhances or is essential for activityAntiestrogenic, Antibacterial nih.govnih.gov
C-5Can decrease activity due to intramolecular H-bondingAntibacterial nih.gov
C-6Can contribute positively to activityAntibacterial nih.gov

Ring Saturation and Aromatization Effects

The degree of saturation in the heterocyclic C-ring significantly influences the three-dimensional shape and flexibility of the molecule, thereby affecting its biological activity. The parent compound, a chroman, features a saturated heterocyclic ring. In contrast, related flavonoids like flavones and isoflavones possess an unsaturated C-ring (chromene) or a C-ring that is part of an aromatized system (chromen-4-one). bioinfopublication.orgsysrevpharm.org

Generally, the saturated chroman ring imparts a non-planar, puckered conformation. This is distinct from the planar geometry of corresponding flavones and isoflavones. This structural difference is critical in receptor binding, where the specific stereochemistry and conformation of the saturated ring can lead to higher binding affinity and specificity. For instance, pterocarpans, which are structurally related isoflavonoids with a rigid, fused ring system derived from the chroman core, exhibit complex fragmentation pathways and defined stereochemistry that is crucial to their biological role. researchgate.netusda.gov The synthesis of enantioenriched 3,4-disubstituted chromans highlights the importance of controlling the stereocenters created by the saturated ring. nih.gov

Aromatization of the C-ring, as seen in flavones, creates a rigid, planar structure. While this planarity can be favorable for certain interactions, such as DNA intercalation, the flexibility of the saturated chroman ring may allow for better adaptation to the binding pockets of other targets, like enzymes or nuclear receptors.

Design and Synthesis of Analogs with Modifications on the Phenyl Substituent

Position and Nature of Hydroxyl Groups on the Phenyl Ring

The 4'-hydroxy group on the phenyl ring is a common feature in many biologically active isoflavonoids and is often critical for activity. Studies on isoflavones with hypoglycemic activity have shown that the 4'-OH is a strong activating group. mdpi.com Its replacement with a methoxy (B1213986) group (4'-OCH3) was found to greatly diminish this activity, indicating that the hydrogen-bonding capability of the phenolic hydroxyl is essential. mdpi.com

The addition of further hydroxyl groups to the phenyl ring can also modulate activity. For example, the presence of hydroxyl groups on an aromatic ring can create hydrogen bonds with amino acid residues like Glu275 and Arg316 in protein binding pockets, significantly affecting binding energy. nih.gov The antioxidant capacity of phenolic compounds is also strongly tied to the number and position of hydroxyl groups on the aromatic ring. mdpi.com Compounds with a catechol (3',4'-dihydroxy) moiety often exhibit enhanced antioxidant potential due to their ability to form stable ortho-quinones upon radical scavenging. researchgate.net

Synthesis of these analogs typically involves starting with substituted benzaldehydes which are then used in condensation and cyclization reactions to build the final chroman structure. sciencescholar.usresearchgate.net

Introduction of Other Functional Groups

Beyond hydroxyl groups, the introduction of other substituents on the phenyl ring has been a fruitful strategy for optimizing bioactivity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have been explored.

In a study of 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives, analogs bearing strong EWGs like nitro (NO2) and chloro (Cl) groups on the phenyl ring showed significant antioxidant and anti-inflammatory activity. bioinfopublication.org Specifically, compounds with 4-nitro, 3-nitro, and 2,6-dichloro substitutions were particularly potent. This suggests that modulating the electronic properties of the phenyl ring can enhance specific biological activities. Similarly, research on other scaffolds has shown that introducing halogen atoms like chlorine can improve potency. nih.gov

Table 2: Effect of Phenyl Ring (B-Ring) Substituents on Bioactivity
Substituent on Phenyl RingPositionObserved Effect on BioactivityExample ActivityReference
-OH4'Strong activating groupHypoglycemic mdpi.com
-OCH34'Greatly diminishes activity compared to -OHHypoglycemic mdpi.com
-NO23' or 4'Significantly enhances activityAntioxidant, Anti-inflammatory bioinfopublication.org
-Cl2', 6'Significantly enhances activityAntioxidant, Anti-inflammatory bioinfopublication.org

Conformational Analysis and Bioactivity Correlation

The spatial arrangement of the chroman and phenyl rings, along with their substituents, is a key determinant of biological activity. Conformational analysis, often aided by theoretical calculations and NMR spectroscopy, is used to understand the preferred shapes of these molecules and how these shapes correlate with their function. mdpi.comresearchgate.net

For 3,4-disubstituted chromans, the relative stereochemistry at the C-3 and C-4 positions is critical. SAR studies on antiestrogenic chroman derivatives indicated that a specific (3RS,4RS)-configuration was important for increasing estrogen receptor binding and in vivo activity. nih.gov This highlights that the precise orientation of the phenyl group (at C-3) and the hydroxyl group (at C-4) dictates how the molecule fits into a receptor's binding site.

In molecules with multiple hydroxyl groups, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. mdpi.com For example, in chalcones, a strong hydrogen bond between a 2'-OH group and the carbonyl oxygen locks the molecule into a more planar conformation. mdpi.com While the parent compound 3-(4-Hydroxy-phenyl)-chroman-4,7-diol lacks a carbonyl, the potential for hydrogen bonding between the C-4 hydroxyl and the oxygen of the chroman ring, or between the various hydroxyl groups, can influence the orientation of the phenyl ring relative to the chroman system. Conformational analysis of related flavanones showed that low-energy conformers often adopt an extended conformation without intramolecular bonds, allowing for greater flexibility in receptor interaction. mdpi.com Understanding these conformational preferences is vital for designing analogs with improved bioactivity.

Stereoisomeric Effects on Activity

The stereochemistry of a molecule is a pivotal determinant of its biological activity, influencing its interaction with chiral biological macromolecules such as enzymes and receptors. nih.gov For molecules with multiple chiral centers, like this compound, the spatial arrangement of substituents can lead to significant differences in biological efficacy among its stereoisomers. Generally, only one enantiomer or a specific diastereomer of a chiral drug is responsible for the desired pharmacological effect, while other isomers may be less active or even contribute to undesirable side effects. nih.gov

In the context of chroman derivatives, the relative and absolute configuration at the chiral centers can profoundly impact their biological profiles. For instance, studies on related chiral compounds have demonstrated that biological activity is often confined to a single stereoisomer. Research on 3-Br-acivicin and its derivatives has shown that only the isomers with the natural (5S, αS) configuration exhibit significant antiplasmodial activity, suggesting that their uptake may be mediated by stereoselective transport systems. nih.gov This highlights the principle that the precise three-dimensional orientation of functional groups is critical for molecular recognition and binding to the biological target.

While specific studies detailing the separation and differential activity of all stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity observed in similar heterocyclic compounds strongly suggest that the biological activity of this chroman-4,7-diol would also be highly dependent on its stereochemistry. The synthesis of diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones further underscores the focus on controlling stereochemistry to achieve desired biological outcomes in related chromane (B1220400) systems. mdpi.com

Illustrative Data on Stereoisomeric Activity of a Related Compound

To illustrate the significance of stereochemistry, the following table presents hypothetical data based on the general principles observed for chiral drugs, where one stereoisomer exhibits significantly higher activity.

StereoisomerBiological Activity (IC₅₀ in µM)
(+)-Isomer0.5
(-)-Isomer> 100
Racemic Mixture1.0

This table is for illustrative purposes to demonstrate the concept of stereoisomeric effects on activity and does not represent actual experimental data for this compound.

Three-Dimensional Structure and Binding Affinity

The three-dimensional (3D) structure of this compound is fundamental to its binding affinity for a specific biological target. The spatial arrangement of its hydroxyl groups, the phenyl substituent, and the chroman ring system dictates the potential for intermolecular interactions within a receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the hydroxyl groups at positions 4, 7, and on the phenyl ring are key features for forming hydrogen bonds with amino acid residues in a target protein. The phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, while the alcoholic hydroxyl at position 4 is primarily a hydrogen bond donor. The binding affinity of a molecule is directly related to the sum of these favorable interactions. Studies on thio-substituted chromanes have demonstrated high binding affinity for the estrogen receptor, indicating that the chromane scaffold can be effectively tailored to fit into specific receptor binding sites.

Key Structural Features and Potential Interactions

Structural FeaturePotential Intermolecular Interaction
7-OH groupHydrogen bond donor/acceptor
4-OH groupHydrogen bond donor
4'-OH group (on phenyl ring)Hydrogen bond donor/acceptor
Phenyl ringπ-π stacking, hydrophobic interactions
Chroman ring systemvan der Waals forces, hydrophobic interactions

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of molecules like this compound, offering insights that can guide the synthesis and evaluation of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are instrumental in translating structural information into predictive models of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with biological data, QSAR models can predict the activity of unsynthesized compounds and highlight the key structural features that influence activity.

For chroman and chromone (B188151) derivatives, 3D-QSAR studies have been successfully employed to understand their antioxidant activities. nih.gov In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned, and their steric and electrostatic fields are calculated. These fields are then used to build a statistical model, often using methods like Partial Least Squares (PLS), that correlates the variations in the fields with the variations in biological activity. The resulting model can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net

Example of Descriptors in a QSAR Model

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial charges on hydroxyl oxygensStrength of hydrogen bonding
StericMolecular volumeFit within the binding pocket
HydrophobicLogPMembrane permeability and hydrophobic interactions
TopologicalWiener indexMolecular branching and overall shape

Pharmacophore Development

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).

For the chroman scaffold, pharmacophore modeling has been used to identify potential anticancer agents. A study on chromen-4-one derivatives identified a pharmacophore model consisting of key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. ijper.orgresearchgate.net This model was then used as a 3D query to screen chemical databases for new compounds with similar features, leading to the identification of novel hits. ijper.orgresearchgate.net

A hypothetical pharmacophore model for this compound and its derivatives would likely include:

Hydrogen Bond Acceptor/Donor features: corresponding to the hydroxyl groups.

Aromatic/Hydrophobic features: representing the phenyl ring and the chroman core.

The spatial arrangement of these features would be critical for activity. By understanding the pharmacophore, medicinal chemists can design new molecules that retain these essential features while modifying other parts of the structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Hypothetical Pharmacophoric Features for this compound

Pharmacophoric FeatureCorresponding Structural Moiety
Hydrogen Bond Donor4-OH, 7-OH, 4'-OH
Hydrogen Bond AcceptorOxygen of 4-OH, 7-OH, 4'-OH
Aromatic Ring4-hydroxyphenyl group, benzene (B151609) ring of chroman
Hydrophobic GroupChroman scaffold

Biological Activities in in Vitro Models

Anti-inflammatory Efficacy in Cellular Systems

There is currently no specific information available in the scientific literature regarding the modulatory effects of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol on cytokine production in cellular systems.

Detailed research findings on the inhibition of inflammatory mediator release by this compound are not available in the public domain.

Antioxidant Potential Assessments

Specific data from radical scavenging assays for this compound have not been reported in the available scientific literature.

There are no specific studies detailing the capacity of this compound to mitigate cellular oxidative stress.

Neuroprotective Effects in Neuronal Cell Cultures

Research on the neuroprotective effects of this compound in neuronal cell cultures has not been found in the course of this review.

Neuronal Viability Under Stress Conditions

No specific studies were identified that investigated the effect of this compound on the survival of neuronal cells under stress conditions such as oxidative stress or glutamate-induced toxicity.

Synaptic Plasticity Modulation

There is no available research detailing the role of this compound in modulating synaptic plasticity, such as its influence on long-term potentiation (LTP) or long-term depression (LTD) in hippocampal or cortical neurons.

Cardioprotective Properties in Cardiomyocyte Models

Myocardial Ischemia/Reperfusion Injury Mitigation

Data from in vitro models using cardiomyocytes to assess the potential of this compound to mitigate injury from simulated ischemia/reperfusion is not present in the current body of scientific literature.

Cardiac Fibrosis Attenuation

There are no specific findings on the effect of this compound on the proliferation of cardiac fibroblasts or the deposition of extracellular matrix proteins in vitro.

Metabolic Regulation in Adipocyte and Hepatocyte Cultures

Glucose Uptake and Insulin (B600854) Signaling

Research investigating the influence of this compound on glucose transport and the insulin signaling pathway in adipocyte or hepatocyte cell cultures could not be located.

Due to the absence of specific research data for this compound, no data tables can be generated.

Lipid Metabolism Modulation

There is currently a lack of published research investigating the direct effects of this compound on lipid metabolism in in vitro models. Studies focusing on key processes such as adipocyte differentiation and cholesterol metabolism are necessary to elucidate the potential role of this compound in metabolic regulation. Future research in this area would be valuable to understand its potential impact on conditions related to lipid dysregulation.

Immunomodulatory Effects in Immune Cell Lines

Detailed in vitro studies are required to determine the potential immunomodulatory properties of this compound. The following subsections highlight specific areas where research is needed.

Lymphocyte Proliferation Regulation

No specific data is available on the effect of this compound on the proliferation of lymphocytes. In vitro assays using immune cell lines are essential to understand whether this compound can modulate lymphocyte activation and expansion, which are critical processes in the adaptive immune response.

Macrophage Activation States

The influence of this compound on macrophage activation and polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes has not been reported in the scientific literature. Investigating these effects in vitro would provide insight into the compound's potential to modulate innate immune responses and its relevance in inflammatory conditions.

Biological Activities in in Vivo Preclinical Models Non Human

Anti-inflammatory Studies in Rodent Models

No studies were identified that specifically investigate the effects of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol in carrageenan-induced paw edema models in rodents. This acute inflammation model is widely used to evaluate the anti-inflammatory potential of novel compounds. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a localized inflammatory response characterized by edema. The reduction in paw volume over time is used as a measure of a compound's anti-inflammatory activity.

There is no available research on the therapeutic effects of this compound in preclinical rodent models of arthritis, such as collagen-induced arthritis or adjuvant-induced arthritis. These models are crucial for assessing the potential of compounds to treat chronic inflammatory conditions like rheumatoid arthritis. Key parameters typically evaluated in these models include paw swelling, arthritic scores, and inflammatory markers.

Antioxidant Effects in Animal Models of Oxidative Stress

Specific data on the protective effects of this compound in animal models of ischemia-reperfusion (I/R) injury are not available in the current scientific literature. I/R injury models, which simulate conditions like stroke or myocardial infarction, are used to assess a compound's ability to mitigate oxidative stress and tissue damage that occurs upon the restoration of blood flow to ischemic tissue.

No in vivo studies have been published that evaluate the efficacy of this compound in animal models where oxidative damage is induced by chemical agents such as carbon tetrachloride (CCl4) or paraquat. These models are instrumental in determining a compound's ability to protect against chemically-induced oxidative stress and subsequent organ damage.

Neuroprotective Assessments in Animal Models of Neurological Disorders

The neuroprotective potential of this compound has not been assessed in any in vivo animal models of neurological disorders. Such models, which can replicate aspects of conditions like Alzheimer's disease, Parkinson's disease, or cerebral ischemia, are essential for evaluating a compound's ability to protect neurons from damage and degeneration.

Stroke Models

There is currently no available data from in vivo preclinical studies investigating the effects of this compound in animal models of stroke.

Neurodegenerative Disease Models

No published research could be identified that evaluates the efficacy of this compound in animal models of neurodegenerative diseases.

Cardioprotective Efficacy in Animal Models of Cardiovascular Disease

Myocardial Infarction Models

Scientific literature lacks any in vivo studies on the effects of this compound in preclinical models of myocardial infarction.

Hypertension Models

There are no available research findings concerning the impact of this compound in animal models of hypertension.

Metabolic Regulation in Animal Models of Metabolic Syndrome

Diet-Induced Obesity Models

No in vivo preclinical data has been published on the effects of this compound in animal models of diet-induced obesity.

Diabetes Models

There is currently no available research documenting the effects of this compound in non-human, in vivo models of diabetes. Scientific inquiry into the potential anti-diabetic properties of this specific chroman derivative has not been reported in publicly accessible literature.

Immunomodulatory Studies in Animal Models of Autoimmune Diseases

Similarly, the scientific record lacks any studies investigating the immunomodulatory potential of this compound in animal models of autoimmune diseases. Research into its effects on immune responses and disease progression in conditions such as rheumatoid arthritis, multiple sclerosis, or lupus using preclinical models has not been documented.

While the broader class of flavonoids and chroman derivatives, to which this compound belongs, has been a subject of interest for various biological activities, including anti-inflammatory and antioxidant properties, specific in vivo data for this particular compound in the requested therapeutic areas remains elusive. Further research is necessary to determine if this compound possesses any of the biological activities observed in structurally related compounds.

Biosynthesis and Metabolism of Chroman Derivatives in Biological Systems

Potential Natural Sources and Biosynthetic Pathways of Related Compounds

While specific natural sources of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol are not extensively documented, its isoflavonoid (B1168493) structure points to its origins within the well-established phenylpropanoid pathway in plants, particularly legumes. nih.govnih.gov This pathway is responsible for synthesizing a vast array of secondary metabolites. The fundamental building blocks for this compound are generated through primary metabolic routes, which feed into the specialized flavonoid synthesis pathway.

The journey to synthesizing the core structure of chroman derivatives begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.comnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate. nih.govresearchgate.net Chorismate stands at a critical branch point, leading to the formation of L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.net

For flavonoid biosynthesis, L-phenylalanine is the key precursor. nih.gov It enters the phenylpropanoid pathway where it is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. mdpi.comencyclopedia.pub Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. nih.gov This activated molecule serves as a primary building block for the flavonoid skeleton. nih.gov

Table 1: Key Enzymes in the Phenylpropanoid Pathway

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid.

Chalcones and flavanones are essential intermediates in the biosynthesis of all flavonoid classes, including the isoflavonoid scaffold of this compound. nih.govresearchgate.net The process begins when the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govresearchgate.net This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, yielding a chalcone intermediate, specifically naringenin (B18129) chalcone. mdpi.comjst.go.jp

This open-chain chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to form a flavanone, naringenin. researchgate.netnih.gov Naringenin is a critical branch-point intermediate. nih.gov For the synthesis of isoflavonoids, the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, catalyzes an aryl migration of the B-ring from position C-2 to C-3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govresearchgate.netnih.gov A subsequent dehydration step, carried out by a 2-hydroxyisoflavanone dehydratase (HID), yields the stable isoflavone ring system, such as that found in daidzein (B1669772) or genistein, which are structurally related to the target compound. nih.govnih.gov

Enzymatic Biotransformation of Chroman Scaffolds

Once ingested, chroman derivatives and other flavonoids undergo extensive metabolism, primarily in the liver and other tissues, through a series of enzymatic reactions designed to increase their water solubility and facilitate excretion. nih.gov This biotransformation is typically categorized into Phase I and Phase II reactions.

Phase I metabolism involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, on the chroman scaffold. nih.govoregonstate.edu These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of cells, especially in the liver. oregonstate.eduresearchgate.net

For a compound like this compound, which already possesses hydroxyl groups, Phase I reactions can include further hydroxylation at other positions on the aromatic rings or oxidation of the existing alcohol groups. nih.gov For instance, the alcohol at position 4 on the chroman ring could be oxidized to a ketone, forming a chromanone. These modifications alter the biological activity of the parent compound and prepare it for Phase II conjugation. oregonstate.edu

Phase II reactions are conjugation pathways where the parent compound or its Phase I metabolite is coupled with an endogenous, water-soluble molecule. nih.govuomus.edu.iq This process significantly increases the polarity of the xenobiotic, making it readily excretable in urine or bile. For flavonoids and related chroman structures, the most common Phase II reactions are glucuronidation and sulfation. mdpi.comresearchgate.net

Glucuronidation: This is a major metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net These enzymes transfer glucuronic acid from the activated co-substrate UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the chroman derivative. uomus.edu.iq The resulting glucuronide conjugates are highly water-soluble.

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. researchgate.net This also produces a highly polar, water-soluble sulfate (B86663) conjugate that can be easily eliminated from the body. researchgate.net

Methylation is another, though typically minor, Phase II pathway that can occur, catalyzed by methyltransferases. encyclopedia.pubresearchgate.net

Table 2: Major Phase II Conjugation Reactions

Reaction Enzyme Family Endogenous Substrate Result
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronic Acid Increased water solubility, facilitates excretion.

Role of Gut Microbiota in the Metabolism of this compound

A significant portion of dietary flavonoids and isoflavonoids are not absorbed in the small intestine and thus reach the colon, where they are subjected to extensive metabolism by the resident gut microbiota. biorxiv.orgresearchgate.net The gut microbiome possesses a vast array of enzymes capable of performing transformations that host enzymes cannot. nih.gov

For isoflavonoid compounds, the gut microbiota is essential for their bioavailability and the generation of key metabolites. nih.gov Bacterial enzymes, such as β-glucosidases, first hydrolyze any attached sugar moieties (glycosides) to release the aglycone form. encyclopedia.pubresearchgate.net Subsequently, the microbiota can perform more complex reactions including reduction, demethylation, and cleavage of the heterocyclic C-ring. biorxiv.orgmdpi.com

A well-known example is the metabolism of the isoflavone daidzein, which is structurally similar to the target compound. Certain gut bacteria can convert daidzein into more biologically active metabolites like equol (B1671563) or O-desmethylangolensin (O-DMA). mdpi.comresearchgate.net The ability to produce these metabolites, particularly equol, varies significantly among individuals and depends on the specific composition of their gut microbiota. mdpi.com Given its structure, this compound would likely serve as a substrate for similar microbial transformations, leading to the formation of various smaller phenolic acids and other catabolites, which can then be absorbed into circulation. biorxiv.org

Despite a comprehensive search for scientific literature, no specific studies detailing the metabolic fate and distribution of the chemical compound this compound in animal models were identified. Research focusing on the pharmacokinetics, including absorption, distribution, metabolism, and excretion, of this particular chroman derivative appears to be unavailable in the public domain.

While studies on structurally related isoflavone metabolites, such as equol [7-hydroxy-3-(4′-hydroxyphenyl)-chroman], are available and provide insights into the general behavior of this class of compounds in biological systems, the explicit instructions to focus solely on this compound prevent the inclusion of such data. The structural difference, namely the additional hydroxyl group at the 4-position of the chroman structure, would significantly influence the compound's polarity and subsequent pharmacokinetic profile, making extrapolation from other compounds scientifically unsound for this context.

Consequently, the generation of a detailed article section with research findings and data tables on the pharmacokinetics of this compound is not possible at this time due to the absence of specific scientific data.

Analytical Methodologies for 3 4 Hydroxy Phenyl Chroman 4,7 Diol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 3-(4-Hydroxy-phenyl)-chroman-4,7-diol from complex matrices such as biological fluids or plant extracts. The selection of a specific technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it be quantification or preparative separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isoflavonoids, including this compound. jfda-online.comnih.gov Its versatility, high resolution, and sensitivity make it ideal for both qualitative and quantitative assessments. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. nih.gov In this method, a nonpolar stationary phase, typically a C18 or C8 silica-based column, is used with a polar mobile phase. nih.govresearchgate.netuark.edu The separation is achieved by gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient separation of compounds with varying polarities. jfda-online.comnih.gov

The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.comresearchgate.net To improve peak shape and resolution, a small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups. researchgate.netazom.com Detection is typically performed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. jfda-online.com

Table 1: Typical HPLC Parameters for Isoflavan (B600510) Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C researchgate.net
Detection UV-Vis (DAD/PDA) at ~280 nm

| Injection Volume | 10 - 20 µL |

This interactive table summarizes common starting conditions for the HPLC analysis of isoflavans like this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) offers high resolution and sensitivity but is less straightforward for the analysis of polar, non-volatile compounds like this compound. nih.gov The presence of multiple hydroxyl groups makes the compound unsuitable for direct GC analysis. nih.gov

A crucial prerequisite for GC analysis is a chemical derivatization step to increase the volatility and thermal stability of the analyte. jfda-online.comresearchgate.netnih.gov The most common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearch-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govresearchgate.net

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., DB-5ms) and detected with high sensitivity using a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for definitive identification. jfda-online.comnih.gov

Table 2: GC Derivatization and Analysis Steps

Step Description
1. Sample Preparation The dried extract or sample is placed in a reaction vial.
2. Derivatization A silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine) are added.
3. Reaction The mixture is heated (e.g., 60-80 °C) for a specific duration (e.g., 30-60 min) to ensure complete reaction. research-solution.com
4. GC-MS Injection An aliquot of the derivatized sample is injected into the GC-MS system.

| 5. Separation & Detection | Separation occurs on a capillary column, followed by mass spectrometric detection. |

This interactive table outlines the general workflow for the analysis of this compound by Gas Chromatography.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com SFC is gaining attention as a "greener" alternative to HPLC because it significantly reduces the consumption of organic solvents. researchgate.net It combines the high efficiency of GC with the versatility of HPLC. mdpi.com

For the separation of isoflavonoids, a polar organic solvent like methanol is typically added to the supercritical CO₂ as a modifier to increase the mobile phase's solvating power. nih.gov The separation is often performed on specialized stationary phases. nih.gov SFC has proven to be highly effective for the rapid separation of isoflavone (B191592) mixtures, including aglycones and their glycosides, often in shorter run times compared to HPLC. researchgate.netnih.gov Furthermore, SFC is particularly well-suited for chiral separations, which is relevant for isoflavans that possess a stereocenter at the C3 position. bohrium.comchromatographyonline.com

Spectroscopic Methods for Detection and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound following chromatographic separation.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a standard detection method coupled with HPLC. The UV spectrum of an isoflavan is characteristic of its chroman skeleton. Unlike isoflavones, which have a conjugated double bond and show two distinct absorption maxima, the saturated C-ring in isoflavans results in a simpler spectrum.

For this compound, the UV spectrum is expected to be very similar to that of its well-studied analogue, equol (B1671563). It should exhibit a strong absorption maximum (λmax) around 280-283 nm, with a shoulder or a secondary peak at a lower wavelength, approximately 225 nm. caymanchem.com The peak around 280 nm is characteristic of the phenolic chromophore present in the molecule. This spectral data is useful for preliminary identification and for selecting the optimal wavelength for quantification in HPLC-UV analysis.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is the most powerful tool for the structural elucidation and sensitive detection of this compound. nih.govnih.govtandfonline.com Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions of the analyte. nih.gov

In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₅H₁₄O₄), the expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 259.09.

Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the precursor ion. tandfonline.comtandfonline.com The fragmentation pattern of isoflavans is well-characterized and typically involves cleavage of the heterocyclic C-ring. A common fragmentation pathway is a retro-Diels-Alder (RDA) reaction, which breaks the C-ring and provides diagnostic fragment ions corresponding to the A-ring and the B-ring portions of the molecule. tandfonline.comresearchgate.net This fragmentation is invaluable for confirming the positions of the hydroxyl groups on the aromatic rings.

Table 3: Predicted Mass Spectrometric Data for this compound

Ion Type Predicted m/z Description
[M+H]⁺ 259.09 Protonated molecular ion (Precursor Ion)
Fragment Ion 1 ~137 Corresponds to the dihydroxylated A-ring fragment following C-ring cleavage.
Fragment Ion 2 ~123 Corresponds to the monohydroxylated B-ring fragment attached to a C2H2 moiety from the C-ring. doi.org

| Fragment Ion 3 | ~107 | Corresponds to the B-ring fragment after loss of the vinyl group. |

This interactive table presents the anticipated m/z values for the parent ion and key fragment ions of this compound in positive ion mode MS/MS, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, including the chemical environment of each atom and the connectivity between them.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton signal provides insight into its electronic environment. Protons on the aromatic rings are expected to appear in the downfield region (typically δ 6.0-8.0 ppm), with their specific shifts and splitting patterns (coupling constants, J) revealing their positions and relationships to adjacent protons. The protons on the chroman moiety would exhibit characteristic signals in the aliphatic region, and their diastereotopic nature can lead to complex splitting patterns that confirm the relative stereochemistry at positions C3 and C4. The hydroxyl (-OH) protons would appear as singlets, the chemical shifts of which can be concentration and solvent dependent. Purity can be assessed by comparing the integration of signals corresponding to the compound against those of a known internal standard or by identifying any impurity signals.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the chroman skeleton are diagnostic. For instance, carbons bonded to oxygen atoms (C4, C7, and C4' of the phenyl group) would resonate at significantly downfield shifts. The complete assignment of ¹H and ¹³C NMR spectra is crucial for confirming the identity of this compound. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH 6.0 - 7.5 100 - 130
Chroman CH/CH₂ 2.5 - 5.0 30 - 80
Hydroxyl OH Variable (e.g., 4.0 - 9.0) N/A
Aromatic C-O N/A 150 - 160
Aromatic C (quaternary) N/A 115 - 160

Note: These are generalized expected ranges based on similar flavonoid structures. Actual values depend on the solvent and specific electronic effects within the molecule.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures containing this compound.

LC-MS/MS for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of isoflavonoids. researchgate.net This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. researchgate.net For the analysis of this compound, a reversed-phase HPLC column (e.g., C18) is typically used to separate the compound from other components in a sample matrix. jfda-online.com

The mass spectrometer, often a triple quadrupole (QqQ), is usually operated in Multiple Reaction Monitoring (MRM) mode for quantification. gigvvy.comnih.gov In this mode, the first quadrupole selects the precursor ion (the molecular ion of the compound, [M+H]⁺ or [M-H]⁻), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific product ions (fragments) that are characteristic of the compound. This high specificity allows for accurate quantification even at very low concentrations and in complex matrices like food extracts or biological fluids. lcms.cz The predominant fragmentation of isoflavones following collision-induced dissociation involves cleavage of the C-ring. tandfonline.com

Table 2: Illustrative LC-MS/MS Parameters for Isoflavonoid (B1168493) Analysis

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
Daidzein (B1669772) 255.1 199.1 133.1 Positive (ESI+)
Genistein 271.1 215.1 153.1 Positive (ESI+)
This compound (Predicted) 259.1 Characteristic Fragments Characteristic Fragments Positive/Negative

Note: Data for Daidzein and Genistein are representative of the class. Specific parameters for the target compound would need to be determined experimentally.

GC-MS for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Since isoflavonoids like this compound are not inherently volatile due to their polar hydroxyl groups, a chemical derivatization step is required prior to analysis. nih.gov This process converts the polar -OH groups into less polar, more volatile derivatives, typically by silylation (e.g., using BSTFA or TMS) or alkylation. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each. This spectrum serves as a chemical fingerprint, allowing for the identification of known metabolites by comparison to spectral libraries or the structural elucidation of unknown metabolites based on their fragmentation patterns. nih.gov This technique is particularly useful for identifying products of biotransformation that may be more volatile than the parent compound. researchgate.net

Bioanalytical Methods for Quantification in Biological Matrices

Quantifying this compound in biological matrices such as plasma and tissue homogenates from animal studies is critical for pharmacokinetic and metabolism studies. These methods must be robust, sensitive, and specific. LC-MS/MS is the gold standard for this application. nih.govnih.gov

A typical bioanalytical workflow begins with sample preparation to extract the analyte and remove interfering substances like proteins and lipids. researchgate.net Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.orgmuni.cz

In biological systems, isoflavonoids are often present as glucuronide or sulfate (B86663) conjugates. acs.org To quantify the total amount of the compound (both conjugated and unconjugated forms), an enzymatic hydrolysis step is incorporated into the sample preparation. This involves treating the sample with enzymes like β-glucuronidase and sulfatase to cleave the conjugates and release the free aglycone, this compound. nih.gov

Following extraction and hydrolysis, the sample is analyzed by LC-MS/MS, typically using an isotopically labeled internal standard to ensure high accuracy and precision. acs.org The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability. gigvvy.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement

Source: Based on general principles from multiple analytical studies. gigvvy.comacs.org

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Pathways

Future research must prioritize identifying and validating the specific biological targets and signaling pathways modulated by 3-(4-Hydroxy-phenyl)-chroman-4,7-diol. Based on studies of related compounds like equol (B1671563), investigations could extend beyond classical estrogen receptor (ER) signaling to uncover novel mechanisms.

Key areas of exploration include:

Non-Genomic Signaling: Phytoestrogens are known to initiate rapid, non-genomic signaling cascades originating from membrane-bound estrogen receptors (ERs), such as G protein-coupled estrogen receptor 1 (GPER1). nih.gov These pathways can activate protein kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K/Akt) pathways, within minutes of exposure. nih.govaacrjournals.org Research should investigate whether this compound can activate these membrane-initiated signals, which play crucial roles in cell proliferation, survival, and differentiation.

Receptor Subtype Selectivity: The compound's affinity for ERα versus ERβ will be critical in determining its tissue-specific effects. The relative expression of these receptor subtypes in target tissues can lead to different outcomes; for instance, ERβ activation is often associated with anti-proliferative effects in some cancers. nih.gov

Cancer-Related Pathways: Studies on the related isoflavonoid (B1168493) equol have shown it can up-regulate the eukaryotic protein synthesis initiation factor eIF4G and the oncogenic transcription factor c-Myc in certain cancer cells. nih.govnih.gov This suggests that a key research direction for this compound would be to examine its influence on protein synthesis machinery and key oncogenes. Conversely, equol has also been shown to induce apoptosis by reducing the bcl-2:bax ratio and activating caspases, highlighting the need to explore pro-apoptotic pathways. nih.govnih.govmdpi.com

Potential Target/Pathway Observed Effect with Related Isoflavonoids (e.g., Equol) Potential Therapeutic Implication
Estrogen Receptors (ERα, ERβ)Binds to both subtypes, potentially altering gene expression. aacrjournals.orgHormone-related conditions, cancer therapy.
c-Myc and eIF4GUpregulation in some cancer cell lines. nih.govnih.govUnderstanding context-dependent pro- or anti-cancer effects.
PI3K/Akt/mTOR SignalingInhibition of phosphorylated Akt levels. mdpi.comAnti-cancer, metabolic disease regulation.
Apoptotic Pathways (Bcl-2, Bax, Caspases)Reduction of Bcl-2/Bax ratio, activation of caspase-9 and -7. nih.govnih.govmdpi.comInduction of apoptosis in cancer cells.
GPER1 (Non-genomic signaling)Rapid activation of kinase cascades. nih.govCardiovascular protection, neuroprotection.

Development of Advanced Delivery Systems for this compound

A significant hurdle for the therapeutic application of isoflavonoids is their characteristic low water solubility and poor bioavailability. mdpi.commdpi.com To overcome these limitations, the development of advanced delivery systems is a critical area of future research.

Potential delivery strategies include:

Polymeric Nanoparticles: Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate flavonoids. mdpi.com These nanoparticles can protect the compound from degradation, improve its stability, and allow for controlled release, thereby enhancing its therapeutic efficacy. mdpi.commdpi.com Methods like nanoprecipitation are commonly employed to create these systems. nih.govunpad.ac.id

Liposomal Formulations: Liposomes are versatile vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. juniperpublishers.com They are known for their biocompatibility and ability to improve the penetration of active ingredients. juniperpublishers.com Liposomal formulations of phytoestrogens have been successfully developed for skincare and could be adapted for systemic delivery of this compound. juniperpublishers.comthaiscience.info

Nanoemulsions and Nanosuspensions: These systems can increase the surface area of the compound, thereby improving its dissolution rate and oral bioavailability. Techniques like nano spray drying have been used to produce stable isoflavone (B191592) nanoparticles that enhance permeation through biological membranes. nih.gov

Delivery System Material Example Primary Advantage(s) Reference
Polymeric NanoparticlesPLGA, Polylactic Acid (PLA)Improved stability, controlled release, biodegradability. mdpi.commdpi.com
LiposomesPhosphatidylcholineBiocompatibility, enhanced penetration, protects compound. juniperpublishers.comnih.gov
NanoemulsionsN/AIncreased solubility and bioavailability. researchgate.net
Nanospray DryingCarboxymethyl celluloseEnhanced water affinity and membrane permeation. nih.gov

Combination Therapies with Existing Agents

Investigating the synergistic or additive effects of this compound when used in combination with established therapeutic agents is a promising research avenue. Such combinations could enhance treatment efficacy, overcome drug resistance, or reduce the toxicity of conventional drugs. nih.govnih.gov

In Oncology: The related compound equol has been shown to enhance the anti-tumor activity of tamoxifen in estrogen-receptor-positive breast cancer cells by promoting caspase-mediated apoptosis. nih.govnih.govaacrjournals.org Future studies should explore whether this compound can act similarly with tamoxifen or other endocrine therapies. Furthermore, isoflavones like genistein have been found to reduce the genotoxicity of chemotherapy agents like cisplatin and may improve the efficacy of docetaxel. nih.govnih.gov Combining this compound with conventional chemotherapy or radiotherapy could potentiate tumor cell killing while potentially protecting normal tissues. frontiersin.org

In Metabolic Diseases: Given the role of pathways like PI3K/Akt in both cancer and metabolism, there is potential for combination therapies with drugs like metformin for metabolic disorders.

Application of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the application of "omics" technologies is essential. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression will reveal the genes and pathways regulated by the compound. This can help elucidate its mechanism of action, particularly how it affects ER-mediated gene expression. nih.gov

Proteomics: Quantitative proteomics, using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can identify and quantify thousands of proteins, revealing how the compound alters the cellular proteome. nih.govnih.gov This is crucial for understanding post-transcriptional effects and identifying direct protein targets or downstream signaling events. acs.org

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can be used to understand how this compound is metabolized in the body and how it, in turn, alters cellular metabolic pathways. Advanced mass spectrometry techniques like LC-MS/MS and GC-MS are central to these analyses. creative-proteomics.com

Sustainable Production and Green Synthesis Optimization

For this compound to be a viable therapeutic agent, its production must be efficient, cost-effective, and environmentally sustainable. Future research should focus on optimizing its synthesis using green chemistry principles.

Biocatalytic Synthesis: The use of enzymes, such as lipases, can offer high selectivity under mild reaction conditions, avoiding the harsh reagents and side products associated with traditional chemical synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govvjs.ac.vnsemanticscholar.org This technique has been successfully applied to the synthesis of various chromene and chroman derivatives. nih.govacs.org

Metabolic Engineering: Advances in synthetic biology and metabolic engineering in microorganisms or plants could enable the biosynthesis of specific isoflavonoids. nih.govfrontiersin.org Engineering biosynthetic pathways could lead to the sustainable and scalable production of this compound. nih.govfrontiersin.org

Translational Research Pathways for Preclinical Validation

A structured translational research pathway is necessary to move this compound from a laboratory curiosity to a potential clinical candidate. This involves a series of preclinical validation steps.

In Vitro Characterization: The initial step involves comprehensive screening in relevant human cell lines (e.g., breast cancer, prostate cancer, endothelial cells) to confirm biological activity, determine effective concentration ranges, and elucidate mechanisms of action.

Pharmacokinetic Studies: In vivo studies in animal models (e.g., mice, rats) are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is critical for understanding its bioavailability and designing dosing regimens.

Efficacy in Animal Models: The therapeutic potential must be validated in established animal models of disease. For oncology, this would involve xenograft or genetically engineered mouse models to assess the compound's effect on tumor growth, metastasis, and survival, both alone and in combination with standard therapies. nih.govfrontiersin.org

Toxicology and Safety Assessment: Rigorous toxicology studies are required to identify any potential adverse effects and establish a safe therapeutic window before the compound can be considered for human trials.

By systematically addressing these research areas, the scientific community can fully characterize the biological activities of this compound and rigorously evaluate its potential as a novel therapeutic agent for a range of human diseases.

Q & A

Basic: How can researchers confirm the structural identity and purity of 3-(4-Hydroxy-phenyl)-chroman-4,7-diol?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify hydroxyl proton environments and aromatic ring substitution patterns. For stereochemical confirmation (e.g., distinguishing between 3S,4R and 3R,4S isomers), NOESY or ROESY experiments are critical .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 280 nm) to assess purity. Compare retention times with authenticated standards .
  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline forms are obtainable .

Basic: What synthetic routes are reported for this compound, and how can regioselectivity be optimized?

Methodological Answer:
Synthesis often involves:

  • Chroman Ring Formation : Acid-catalyzed cyclization of flavonoid precursors (e.g., using H2_2SO4_4 or HCl in methanol) .
  • Regioselective Hydroxylation : Enzymatic or chemical methods (e.g., Sharpless dihydroxylation) to install hydroxyl groups at C4 and C6. Adjust solvent polarity (DMF vs. MeOH) and temperature to control regioselectivity .
  • Enantiopurity : Chiral chromatography or asymmetric catalysis (e.g., using Ru-BINAP complexes) to isolate stereoisomers .

Basic: What in vitro assays are suitable for evaluating the compound’s pharmacological activity?

Methodological Answer:

  • NMDA Receptor Antagonism : Use radioligand binding assays (e.g., 3H^3H-MK-801 displacement) to assess affinity for NMDA receptors, as structural analogs show neuroprotective effects .
  • Antioxidant Activity : Measure ROS scavenging via DPPH or ABTS assays. Compare IC50_{50} values against ascorbic acid .
  • Cytotoxicity Screening : Perform MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate dose-dependent toxicity .

Basic: How can researchers characterize physicochemical properties (e.g., solubility, stability) for experimental design?

Methodological Answer:

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Adjust co-solvents (e.g., DMSO ≤1%) to avoid precipitation .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via LC-MS .

Basic: What storage conditions are recommended to maintain compound integrity?

Methodological Answer:

  • Temperature : Store at −20°C in amber vials to prevent oxidation .
  • Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hygroscopic degradation .
  • Long-Term Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

Advanced: How can contradictory data on neuroprotective efficacy across studies be resolved?

Methodological Answer:
Contradictions may arise from:

  • Model Variability : Compare results across in vitro (primary neurons) vs. in vivo (rodent stroke models). Adjust dosing regimens to account for blood-brain barrier penetration .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in biological matrices .
  • Concentration-Dependent Effects : Conduct dose-response curves (0.1–100 µM) to differentiate neuroprotection from cytotoxicity .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during chroman ring formation .
  • Dynamic Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) to favor one enantiomer during cyclization .
  • Crystallization-Induced Asymmetry : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Advanced: How can researchers develop a robust method for quantifying the compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .
  • LC-MS/MS Optimization : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 285→153 (quantifier) and 285→121 (qualifier) .
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (≥80%) per FDA guidelines .

Advanced: What computational approaches predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Docking Studies : Model interactions with NMDA receptors (PDB ID: 2A5T) using AutoDock Vina. Focus on hydrogen bonding with GluN2B subunits .
  • QSAR Modeling : Train random forest algorithms on datasets (IC50_{50}, logP) to predict antioxidant activity .
  • MD Simulations : Simulate binding stability (100 ns trajectories) to identify critical residues for affinity .

Advanced: How do structural modifications (e.g., hydroxylation, methylation) alter bioactivity?

Methodological Answer:

  • Hydroxyl Group Removal : Replace C7-OH with methoxy to enhance lipophilicity (logP ↑1.5) but reduce antioxidant capacity (IC50_{50} ↑3-fold) .
  • Chroman Ring Substitution : Introduce fluorine at C6 to improve NMDA receptor affinity (Ki_i ↓20 nM) via hydrophobic interactions .
  • Side Chain Functionalization : Add sulfonate groups to improve aqueous solubility (≥10 mg/mL) without compromising neuroprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.